Fluticasone Propionate-d3
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Overview
Description
Fluticasone Propionate-d3 is a deuterium-labeled derivative of Fluticasone Propionate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Fluticasone Propionate. The deuterium labeling allows for more precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone Propionate-d3 involves the incorporation of deuterium atoms into the Fluticasone Propionate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the preparation of the thioic acid intermediate, which is then alkylated to produce Fluticasone Propionate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluticasone Propionate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Fluticasone Propionate-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the reaction mechanisms and pathways of Fluticasone Propionate.
Biology: It helps in understanding the metabolic pathways and biological effects of Fluticasone Propionate.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Fluticasone Propionate.
Industry: It is used in the development of new formulations and delivery systems for Fluticasone Propionate
Mechanism of Action
Fluticasone Propionate-d3 exerts its effects by binding to glucocorticoid receptors. This binding activates the receptors, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound also induces the production of lipocortin, which further inhibits the synthesis of inflammatory mediators .
Comparison with Similar Compounds
Fluticasone Furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Beclomethasone Dipropionate: A glucocorticoid used in the treatment of asthma and allergic rhinitis .
Uniqueness: Fluticasone Propionate-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C25H31F3O5S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI Key |
WMWTYOKRWGGJOA-GGMSSNLNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.